molecular formula C18H12N2S2 B188146 4,4'-Diphenyl-2,2'-bithiazole CAS No. 4072-63-3

4,4'-Diphenyl-2,2'-bithiazole

Cat. No.: B188146
CAS No.: 4072-63-3
M. Wt: 320.4 g/mol
InChI Key: GBEZRQPRNIJFPX-UHFFFAOYSA-N
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Description

4,4'-Diphenyl-2,2'-bithiazole is a heterocyclic compound featuring two thiazole rings, each substituted with a phenyl group. Thiazole derivatives are known for their diverse biological activities and are often found in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,4'-Diphenyl-2,2'-bithiazole involves the reaction of 2-bromoacetophenone with thiourea to form 2-phenylthiazole. This intermediate is then reacted with 2-bromoacetophenone again to yield the final product. The reaction typically requires a base such as potassium carbonate and is conducted in a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4'-Diphenyl-2,2'-bithiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.

Major Products

    Oxidation: Phenylthiazole oxides.

    Reduction: Phenylthiazole alcohols.

    Substitution: Brominated or nitrated phenylthiazoles.

Scientific Research Applications

4,4'-Diphenyl-2,2'-bithiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4'-Diphenyl-2,2'-bithiazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways depend on the specific application and target organism or cell type .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole: Lacks the second thiazole ring, making it less complex.

    4-Phenyl-1,3-thiazole: Similar structure but without the additional phenyl group on the second thiazole ring.

Uniqueness

4,4'-Diphenyl-2,2'-bithiazole is unique due to its dual thiazole rings and phenyl substitutions, which contribute to its diverse chemical reactivity and potential biological activities .

Properties

CAS No.

4072-63-3

Molecular Formula

C18H12N2S2

Molecular Weight

320.4 g/mol

IUPAC Name

4-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole

InChI

InChI=1S/C18H12N2S2/c1-3-7-13(8-4-1)15-11-21-17(19-15)18-20-16(12-22-18)14-9-5-2-6-10-14/h1-12H

InChI Key

GBEZRQPRNIJFPX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=CC=C4

4072-63-3

Origin of Product

United States

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